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Compound of Interest

Compound Name:
4-Chloro-6-

(trifluoromethyl)isoindoline

Cat. No.: B13144164

Get Quote

Executive Summary
4-Chloro-6-(trifluoromethyl)isoindoline is a specialized heterocyclic building block used

primarily in the development of pharmaceuticals targeting the Central Nervous System (CNS)

and oncology pathways (e.g., kinase inhibitors, sodium channel blockers). Unlike commodity

chemicals, this compound is classified as a "Make-on-Demand" or Tier 3 Rare Intermediate. It

is rarely available in stock for immediate shipment and typically requires a lead time of 4–8

weeks for custom synthesis.

This guide provides the critical data needed to procure or synthesize this compound, ensuring

supply chain security for drug discovery programs.

Chemical Profile & Identity
Before engaging suppliers, verify the exact isomerism using the identifiers below. The specific

substitution pattern (4-Cl, 6-CF3) is critical for Structure-Activity Relationship (SAR) studies and

must not be confused with the more common 5-trifluoromethyl analogs.
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Property Data

Systematic Name
4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-

isoindole

Common Name 4-Chloro-6-(trifluoromethyl)isoindoline

CAS Number Not widely listed (Search by Structure/SMILES)

Molecular Formula C₉H₇ClF₃N

Molecular Weight 221.61 g/mol

SMILES FC(F)(F)C1=CC(Cl)=C2CNCC2=C1

LogP (Predicted) ~2.3

pKa (Predicted) ~9.5 (Secondary Amine)

Commercial Landscape
Availability Status

Stock Status: Non-Stock / Custom Synthesis Only.

Typical Purity: >95% (NMR), often supplied as the Hydrochloride (HCl) salt to improve

stability.

Lead Time: 4–8 Weeks (Synthesis), 1–2 Weeks (If found in aggregator surplus).

Sourcing Strategy
Because this compound is not a catalog standard, researchers should not rely on simple

keyword searches on general sites (e.g., Sigma, Fisher). Instead, utilize the following tiered

sourcing strategy:

Tier 1: Custom Synthesis & CROs (Primary Source)
These organizations have the validated protocols to synthesize isoindoline cores and can scale

from milligrams to kilograms.
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Enamine: Specializes in fluorinated heterocycles; high probability of having the precursor in

stock.

WuXi AppTec: Suitable for scale-up (>100g) requirements.

Combi-Blocks: Often lists rare building blocks; check for the phthalimide precursor if the

amine is unavailable.

Tier 2: Chemical Aggregators
Use these platforms to check for sporadic surplus stock from cancelled custom batches.

ChemSrc / MolPort: Search using the SMILES string provided above.

SciFinder/Reaxys: Use substructure search to find vendors claiming "on-demand" capability.

Technical Synthesis Guide
For internal synthesis or to validate a CRO's proposed route, the following methodology is the

industry standard for accessing 4,6-disubstituted isoindolines.

Retrosynthetic Analysis
The most robust route utilizes the Phthalimide Reduction pathway. Direct electrophilic

substitution on the isoindoline core is not recommended due to regioselectivity issues caused

by the deactivating trifluoromethyl group.
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Figure 1: Primary synthetic pathway for 4-Chloro-6-(trifluoromethyl)isoindoline.

Detailed Protocol
Step 1: Formation of the Phthalimide
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Precursor: 3-Chloro-5-(trifluoromethyl)phthalic anhydride (Commercial availability is higher

for this intermediate).

Reagents: Urea (excess) or Ammonium Acetate.

Conditions: Melt reaction at 150–180°C or reflux in acetic acid.

Mechanism: The anhydride undergoes ring-opening by ammonia/urea followed by ring

closure to form the stable imide.

Step 2: Reduction to Isoindoline
Reagents: Borane-Tetrahydrofuran complex (BH₃[1]·THF) is preferred over Lithium

Aluminum Hydride (LiAlH₄) to avoid potential dechlorination of the aromatic ring.

Conditions: Reflux in anhydrous THF for 12–24 hours.

Work-up: Careful quenching with methanol/HCl is required to break the boron-amine

complex. The product is then isolated as the HCl salt.

Quality Control (QC) Criteria
When receiving a batch from a supplier or completing synthesis, validate using:

¹H NMR (DMSO-d₆): Look for the characteristic singlet (or splitting) of the methylene protons

at positions 1 and 3 (~4.5 ppm).

¹⁹F NMR: Confirm the single CF₃ signal (typically -60 to -65 ppm).

LC-MS: Confirm Mass [M+H]⁺ = 222.1.

Applications in Drug Discovery
This specific scaffold is valuable for modulating the physicochemical properties of a drug

candidate:

Lipophilicity Modulation: The CF₃ group increases lipophilicity (LogP) and metabolic stability

(blocking metabolic soft spots).
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Electronic Effects: The electron-withdrawing nature of both Cl and CF₃ reduces the basicity

of the isoindoline nitrogen, potentially altering binding affinity in the active site.

Target Classes:

Kinase Inhibitors: Used as a hinge-binding motif or solvent-exposed tail.

Ion Channels: Sodium channel blockers (Nav1.7) often utilize isoindoline cores.

Safety & Handling
Hazards: Likely causes skin corrosion/irritation (H314) and serious eye damage (H318) due

to the secondary amine.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs

CO₂ from the air; the HCl salt is hygroscopic.

Disposal: Halogenated organic waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2F
https://www.benchchem.com/product/b13144164/docs?utm_src=pdf-body#commercial-availability-synthesis-guide-4-chloro-6-trifluoromethyl-isoindoline
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemsrc.com%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FWO2018213632A1%2Fen
https://www.benchchem.com/product/b13144164?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13144164?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. WO2018213632A1 - Kinase inhibitors and uses thereof - Google Patents
[patents.google.com]

To cite this document: BenchChem. [Commercial Availability & Synthesis Guide: 4-Chloro-6-
(trifluoromethyl)isoindoline]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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